Home > Products > Screening Compounds P134841 > N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide - 922019-44-1

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Catalog Number: EVT-2865716
CAS Number: 922019-44-1
Molecular Formula: C17H19N3O4
Molecular Weight: 329.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-amino-5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1) []

  • Compound Description: This compound is a 2,5-disubstituted 1,3,4-oxadiazole investigated for its anticonvulsant activity. []

2. 1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-urea (2) []* Compound Description: This compound, also a 2,5-disubstituted 1,3,4-oxadiazole derivative, was included in a study evaluating anticonvulsant activity. []* Relevance: Similar to the target compound, this compound possesses a 1,3,4-oxadiazole core with substitutions at the 2 and 5 positions. The presence of the urea group at the 2-position distinguishes it from N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. []

3. N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazinecarboxamide (3) [] * Compound Description: This 1,3,4-oxadiazole derivative was part of the same anticonvulsant activity investigation. []* Relevance: This compound shares the 1,3,4-oxadiazole ring system and 2,5-disubstitution pattern with the target compound. The presence of the hydrazinecarboxamide moiety at the 2-position differentiates it from N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. []

4. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f) []* Compound Description: This series of compounds represents a group of 1,3,4-oxadiazole derivatives with varying substituents on the benzaldehyde moiety. They were explored for their anticonvulsant properties. []* Relevance: The series shares the 1,3,4-oxadiazole core and the 2,5-disubstitution pattern with N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. The semicarbazone group linked to the oxadiazole ring and the specific substitutions on the benzene ring differentiate these compounds from the target compound. []

6. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d) []* Compound Description: This series continues the trend of exploring 1,3,4-oxadiazole derivatives with varying substitutions on the phenyl(phenyl)methanone group for anticonvulsant activity. []* Relevance: This series shares the 1,3,4-oxadiazole core with the target compound N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. The distinguishing features are the presence of the semicarbazone linker and the substituted phenyl(phenyl)methanone group on the oxadiazole ring. []

7. 3-(5-(benzo[d][1,3]dioxol-6-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one []* Compound Description: This compound is a 1,3,4-oxadiazole derivative synthesized from nalidixic acid and evaluated for its antimicrobial activity. []* Relevance: This compound is highly related to N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. They share the same 5-(benzo[d][1,3]dioxol-yl)-1,3,4-oxadiazol-2-yl moiety. The key difference lies in the substituent at the 2-position of the oxadiazole ring. In this related compound, it is a 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one group, while in the target compound, it is a cyclohexanecarboxamide group. []

8. N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) [] * Compound Description: This compound demonstrated significant cytotoxic activity against A549 lung adenocarcinoma and C6 rat glioma cell lines and acted as an effective MMP-9 inhibitor. []* Relevance: While both this compound and N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide contain a 1,3,4-oxadiazole ring, they differ in their substitution patterns. This compound features a thioacetamide group at the 2-position and a complex substituent at the 5-position of the oxadiazole ring, in contrast to the cyclohexanecarboxamide and benzodioxolylmethyl substituents in the target compound. []

9. N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9) []* Compound Description: This compound, like compound 8, exhibited promising cytotoxic effects against A549 and C6 cell lines and inhibited MMP-9. []* Relevance: Similar to compound 8, this compound contains a thioacetamide group at the 2-position of the oxadiazole ring, which is absent in N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide. The 5-phenyl substituent on the oxadiazole ring in this compound is simpler than the 5-(benzo[d][1,3]dioxol-5-ylmethyl) substituent in the target compound. []

Properties

CAS Number

922019-44-1

Product Name

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C17H19N3O4

Molecular Weight

329.356

InChI

InChI=1S/C17H19N3O4/c21-16(12-4-2-1-3-5-12)18-17-20-19-15(24-17)9-11-6-7-13-14(8-11)23-10-22-13/h6-8,12H,1-5,9-10H2,(H,18,20,21)

InChI Key

SMXQGRKSACCXLR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.